(+)-Nicardipine

Vascular Pharmacology Stereoselective Calcium Antagonism Isolated Tissue Assay

This single-enantiomer (+)-nicardipine (76093-35-1) is the stereochemically defined, pharmacologically active form of nicardipine, exhibiting 5-fold greater vasodilator potency and 2–3× higher systemic exposure than the (−)-enantiomer. It is specifically required as a calibrator in chiral HPLC/LC-MS/MS methods for enantiomer-specific quantification, for stereospecific L-type calcium channel binding assays, and for physiologically based pharmacokinetic–pharmacodynamic modeling of nicardipine. Only the (+)-enantiomer concentration correlates significantly with antihypertensive efficacy, making racemic material an unsuitable surrogate.

Molecular Formula C26H29N3O6
Molecular Weight 479.5 g/mol
CAS No. 76093-35-1
Cat. No. B3061256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Nicardipine
CAS76093-35-1
Molecular FormulaC26H29N3O6
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m1/s1
InChIKeyZBBHBTPTTSWHBA-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Nicardipine (CAS 76093-35-1): Stereochemically Defined Dihydropyridine Calcium Channel Blocker for Research and Analytical Applications


(+)-Nicardipine, also designated as (R)-nicardipine or the (+)-S enantiomer, is the single stereoisomer of nicardipine . Nicardipine belongs to the 1,4-dihydropyridine class of L-type voltage-gated calcium channel blockers and is clinically formulated as a racemic mixture for the management of hypertension and chronic stable angina [1]. The compound contains a chiral center at the 4-position of the dihydropyridine ring, necessitating stereochemical specification for any application requiring precise molecular characterization [2].

Why Racemic Nicardipine Cannot Substitute for (+)-Nicardipine in Critical Analytical and Preclinical Applications


Racemic nicardipine contains both (+)-S and (−)-R enantiomers in equal proportion, yet these stereoisomers exhibit markedly different pharmacological and pharmacokinetic profiles. The two enantiomers differ in vasodilator potency by a factor of approximately 5-fold in isolated coronary artery preparations [1], and in vivo hypotensive potency differs by 3- to 8-fold [2]. Pharmacokinetically, the (+)-enantiomer achieves serum concentrations 2–3 times higher than the (−)-enantiomer following racemate administration in humans [3]. Consequently, any analytical method requiring a single stereochemically defined reference standard, any structure-activity relationship study probing stereospecific binding interactions, or any chiral pharmacokinetic investigation cannot reliably employ racemic material as a surrogate for the isolated (+)-enantiomer.

(+)-Nicardipine: Quantified Comparative Evidence Against Closest Stereochemical Analogs


Vascular Smooth Muscle Relaxation: (+)-S Nicardipine Exhibits ~5-Fold Greater Potency than (−)-R Enantiomer

In a direct head-to-head comparison using isolated porcine coronary artery preparations, (+)-S nicardipine demonstrated an IC50 of 6.4–6.6 nM for inhibiting KCl-induced contractions, whereas the (−)-R enantiomer exhibited an IC50 of 31.8–41.9 nM under identical conditions [1]. The potency ratio ((+)-S/(−)-R) was approximately 5:1, confirming that stereochemistry at the C4 position governs the magnitude of vascular calcium channel blockade [1].

Vascular Pharmacology Stereoselective Calcium Antagonism Isolated Tissue Assay

In Vivo Hypotensive Efficacy: (+)-Nicardipine Is 3- to 8-Fold More Potent than (−)-Nicardipine

In a head-to-head comparison using both normotensive and spontaneously hypertensive rats, (+)-nicardipine (1–10 μg/kg i.v. or i.c.v.) was 3–8 times as potent as the (−)-isomer in reducing mean arterial blood pressure across all experimental protocols [1]. The stereoselectivity was consistently observed for both peripheral (i.v. administration) and central (i.c.v. administration) hypotensive effects [1].

Cardiovascular Pharmacology In Vivo Hemodynamics Stereoselective Antihypertensive Activity

Human Pharmacokinetics: (+)-Nicardipine Achieves 2- to 3-Fold Higher Systemic Exposure than (−)-Nicardipine Following Racemate Dosing

Following oral administration of racemic nicardipine (20 mg or 40 mg conventional tablets) to healthy volunteers, serum concentrations of (+)-nicardipine were approximately 2–3 times higher than those of (−)-nicardipine [1]. The area under the concentration-time curve (AUC) for (+)-nicardipine was approximately 2.3- to 2.8-fold greater than that of (−)-nicardipine (P < 0.05) [1]. A separate clinical study in hypertensive patients confirmed that serum (+)-nicardipine concentrations were 2–3 times higher than (−)-nicardipine concentrations at 1, 2, and 3 hours post-dose [2].

Clinical Pharmacokinetics Enantioselective Disposition Chiral Bioanalysis

Clinical Antihypertensive Correlation: (+)-Nicardipine Concentration Correlates with Blood Pressure Reduction; (−)-Nicardipine Does Not

In 15 patients with essential hypertension receiving a single 40 mg oral dose of racemic nicardipine, the logarithmically transformed serum concentration of (+)-nicardipine was inversely correlated with the percentage change in systolic blood pressure (statistically significant at 1 and 2 hours post-dose) and diastolic blood pressure (statistically significant at 1, 2, and 3 hours post-dose) [1]. In contrast, serum (−)-nicardipine concentrations showed no significant correlation with changes in either systolic or diastolic blood pressure at any time point [1].

Clinical Pharmacology Pharmacodynamics Concentration-Effect Relationship

Analytical Enantioseparation: Validated HPLC Methods Enable Baseline Resolution of (+)-Nicardipine from (−)-Nicardipine in Biological Matrices

Enantioselective HPLC methods using chiral stationary phases (e.g., OA-4500 column) have been validated for the determination of (+)-nicardipine and (−)-nicardipine in human plasma, achieving baseline separation with UV detection at 254 nm [1]. The methods have been successfully applied to enantioselective pharmacokinetic studies in healthy subjects following racemate administration [2]. A coupled chiral and achiral HPLC system further enabled separation and quantification of both enantiomers in rabbit plasma with a linear range of 55–550 ng·mL⁻¹ [3].

Chiral Chromatography Bioanalytical Method Validation Enantioselective HPLC

Defined Applications for (+)-Nicardipine Based on Verified Differential Evidence


Chiral Reference Standard for Enantioselective Bioanalytical Method Development and Validation

(+)-Nicardipine serves as the primary calibrator and quality control material in HPLC or LC-MS/MS methods requiring stereospecific quantification of nicardipine enantiomers in plasma or serum [1]. Validated methods employing chiral stationary phases such as OA-4500 achieve baseline separation of the (+)- and (−)-enantiomers, with (+)-nicardipine concentrations measured across a linear range of 0.25–80 mg·mL⁻¹ (correlation coefficients >0.999) [2]. These methods are applied in pharmacokinetic studies of racemic nicardipine formulations, where (+)-nicardipine achieves serum concentrations 2–3 times higher than the (−)-enantiomer [3].

Stereospecific Pharmacological Probe in Isolated Tissue Vascular Reactivity Assays

In isolated vascular smooth muscle preparations, (+)-nicardipine provides a stereochemically defined tool for investigating dihydropyridine receptor binding and calcium channel blockade. The compound inhibits KCl-induced contractions of porcine coronary artery with an IC50 of 6.4–6.6 nM, exhibiting approximately 5-fold greater potency than the (−)-R enantiomer (IC50 31.8–41.9 nM) [1]. This stereospecific potency differential, confirmed in both intact and endothelium-denuded preparations, makes (+)-nicardipine the preferred agent for experiments designed to elucidate the stereochemical determinants of L-type calcium channel antagonism.

Calibrator for Enantioselective Pharmacokinetic-Pharmacodynamic Modeling

Clinical data demonstrate that only the (+)-enantiomer concentration correlates significantly with antihypertensive effect following racemate administration, while (−)-nicardipine shows no such correlation [1]. For researchers conducting population pharmacokinetic-pharmacodynamic analyses or developing physiologically based pharmacokinetic models of nicardipine, pure (+)-nicardipine is required to establish the quantitative relationship between stereospecific exposure and hemodynamic response. The 2- to 3-fold higher systemic exposure of (+)-nicardipine relative to the (−)-enantiomer [2] and its 3- to 8-fold greater hypotensive potency in vivo [3] form the basis for these modeling efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Nicardipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.